molecular formula C15H16Cl2N6 B14444445 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride CAS No. 74027-83-1

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride

Cat. No.: B14444445
CAS No.: 74027-83-1
M. Wt: 351.2 g/mol
InChI Key: VGONKQVRBFPZQR-UHFFFAOYSA-N
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Description

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride (CAS 74027-83-1) is a benzimidazole-based organic compound with a molecular formula of C 15 H 16 Cl 2 N 6 . This complex molecule features a benzimidazole core, a structure known for diverse biological activities, linked to a phenyl ring substituted with a carboximidamide group . The compound is supplied as a dihydrochloride salt. Available data indicates it has a boiling point of approximately 549.5°C at 760 mmHg and a flash point of around 286.1°C . Its vapor pressure is estimated to be 4E-12 mmHg at 25°C . Researchers value this compound and its structural analogs as key intermediates in medicinal chemistry, particularly in the development of protease inhibitors . Compounds within this class have been investigated for their potential as direct thrombin inhibitors, which play a critical role in the blood coagulation cascade by preventing the conversion of fibrinogen to fibrin, thereby acting as antithrombotic agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

74027-83-1

Molecular Formula

C15H16Cl2N6

Molecular Weight

351.2 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-3H-benzimidazole-5-carboximidamide;dihydrochloride

InChI

InChI=1S/C15H14N6.2ClH/c16-13(17)8-1-3-9(4-2-8)15-20-11-6-5-10(14(18)19)7-12(11)21-15;;/h1-7H,(H3,16,17)(H3,18,19)(H,20,21);2*1H

InChI Key

VGONKQVRBFPZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Benzimidazole Core Formation

Condensation of Ortho-phenylenediamine with Carboxylic Acids

One of the most common methods for synthesizing benzimidazoles involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. This approach can be adapted for the preparation of our target compound.

The general reaction proceeds as follows:

  • Reaction of an appropriately substituted ortho-phenylenediamine with a 4-cyanophenyl carboxylic acid derivative
  • Cyclization to form the benzimidazole core
  • Subsequent conversion of the nitrile groups to amidine functionalities

The reaction typically requires acidic conditions and heating. As described in the literature, "Condensation of o-phenylenediamine with formic acid is used in the synthesis of commercially available benzimidazole". The reaction can be modified to incorporate various substituents at the 2-position by using different carboxylic acids.

Phillips Method for Benzimidazole Synthesis

The Phillips method involves the reaction of ortho-phenylenediamine with aldehydes, followed by oxidative cyclization. This approach can be useful for introducing specific aryl groups at the 2-position of the benzimidazole.

"Benzene-1,2-diamine (LVI) combined with aldehyde (LVII) in CAN catalyst tends to lead to exceptional PEG yields". This method can be adapted to introduce the 4-cyanophenyl group, which can later be converted to the required aminoiminomethyl group.

Specific Synthetic Routes for 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride

Route Based on Dicyano Precursor Approach

This approach involves the synthesis of a dicyano precursor followed by conversion of both nitrile groups to amidine functionalities. The synthetic strategy can be outlined as follows:

Synthesis of 2-(4-Cyanophenyl)-1H-benzimidazole-5-carbonitrile

The first step involves the preparation of 2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, which serves as the key intermediate. This can be accomplished through the reaction of 3,4-diaminobenzonitrile with 4-cyanobenzaldehyde.

The reaction can be carried out in DMF at elevated temperatures (120°C) as described for similar benzimidazole derivatives: "The mixture of related 3-amino-4-(N-substituted-amino) benzonitriles (1 mmol) and related sodium metabisulphite adduct of arylaldehydes (1 mmol) in DMF (1 mL) were heated at 120°C, for 3-4 h".

Conversion of Nitrile Groups to Amidine Functionalities

The conversion of nitrile groups to amidines can be accomplished using the Pinner reaction or through the formation of amidoximes followed by reduction. Based on the literature, a convenient approach involves the direct reaction with hydroxylamine hydrochloride and a strong base:

"Benzimidazole carbonitriles (1 mmol) were stirred with a mixture of hydroxylamine hydrochloride (10 mmol) and potassium tert-butoxide (10 mmol) in DMSO (1 mL) at room temperature for 24h, to furnish the benzimidazole carboxamidoximes".

The resulting amidoximes can then be converted to amidines through reduction with an appropriate reducing agent.

Formation of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt, which can be accomplished by treating the free base with hydrogen chloride in an appropriate solvent. As described in a patent for a similar compound: "Hydrochloric acid gas was slowly passed into a mixture of calcium chloride dihydrate (12.5 g) and ethanol (150 ml) at -15 to -5°C for a period of 3 hours".

Stepwise Functionalization Approach

An alternative approach involves the stepwise functionalization of the benzimidazole core, introducing the amidine groups sequentially.

Formation of 2-(4-Cyanophenyl)-1H-benzimidazole

The first step involves the synthesis of 2-(4-cyanophenyl)-1H-benzimidazole through the condensation of o-phenylenediamine with 4-cyanobenzaldehyde.

"The condensation of ortho-phenylenediamine (LIII) and aldehydes (LIV) using an ecofriendly feasible catalyst, i.e., ammonium chloride in ethanol at 80–90°C" can be employed for this reaction.

Introduction of the 5-Cyano Group

The next step involves the introduction of a cyano group at position 5 of the benzimidazole ring. This can be accomplished through various methods, including electrophilic substitution followed by transformation to a nitrile, or through the use of a pre-functionalized o-phenylenediamine.

Conversion to Amidines and Salt Formation

The final steps would follow the same procedures outlined in sections 3.1.2 and 3.1.3, converting the nitrile groups to amidines and forming the dihydrochloride salt.

Detailed Synthetic Procedures

Procedure for the Synthesis of 2-(4-Cyanophenyl)-1H-benzimidazole-5-carbonitrile

Reagents and Materials:

  • 3,4-Diaminobenzonitrile (1.0 eq)
  • 4-Cyanobenzaldehyde (1.1 eq)
  • Dimethylformamide (DMF)
  • Sodium bisulfite
  • Potassium carbonate solution (dilute)

Procedure:

  • Prepare a sodium metabisulfite adduct of 4-cyanobenzaldehyde.
  • Mix 3,4-diaminobenzonitrile (1 mmol) and the sodium metabisulfite adduct of 4-cyanobenzaldehyde (1 mmol) in DMF (1 mL).
  • Heat the reaction mixture at 120°C for 3-4 hours.
  • Cool the reaction mixture to room temperature and add dilute potassium carbonate solution.
  • Collect the precipitate by filtration and dry it.
  • Purify the product through recrystallization if necessary.

Procedure for the Conversion of Nitrile Groups to Amidoximes

Reagents and Materials:

  • 2-(4-Cyanophenyl)-1H-benzimidazole-5-carbonitrile (1 mmol)
  • Hydroxylamine hydrochloride (10 mmol)
  • Potassium tert-butoxide (10 mmol)
  • Dimethyl sulfoxide (DMSO)
  • Water

Procedure:

  • Stir 2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile (1 mmol) with a mixture of hydroxylamine hydrochloride (10 mmol) and potassium tert-butoxide (10 mmol) in DMSO (1 mL) at room temperature for 24 hours.
  • Cool the reaction mixture and pour it into water.
  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

Procedure for the Conversion of Amidoximes to Amidines

Reagents and Materials:

  • 2-(4-(N-Hydroxycarboximidamido)phenyl)-1H-benzimidazole-5-carboxamidoxime (1 eq)
  • Acetic anhydride (2.2 eq)
  • Ammonia/ammonium acetate
  • Palladium on carbon (10%)
  • Hydrogen gas
  • Methanol

Procedure:

  • Dissolve the amidoxime in methanol under inert atmosphere.
  • Add palladium on carbon (10%) as catalyst.
  • Subject the mixture to hydrogenation at atmospheric pressure and room temperature for 12 hours.
  • Filter off the catalyst and evaporate the solvent to obtain the free base of the diamidine.

Procedure for the Formation of the Dihydrochloride Salt

Reagents and Materials:

  • 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide (free base)
  • Hydrogen chloride gas
  • Ethanol
  • Calcium chloride dihydrate
  • Diethyl ether

Procedure:

  • Dissolve calcium chloride dihydrate in ethanol and cool to -15 to -5°C.
  • Slowly pass hydrogen chloride gas into the mixture for 3 hours.
  • Add the free base to the reaction mixture.
  • Continue passing hydrogen chloride gas into the reaction mixture.
  • Raise the temperature to 25-35°C and stir for 10 hours.
  • Precipitate the product by addition of diethyl ether.
  • Filter, wash with diethyl ether, and dry to obtain the dihydrochloride salt.

Comparative Analysis of Synthetic Routes

Table 1. Comparison of Synthetic Routes for 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride

Synthetic Route Advantages Limitations Approximate Overall Yield
Dicyano Precursor Approach - Fewer steps
- Simultaneous conversion of nitrile groups
- More direct route
- Requires handling of potentially sensitive intermediates
- May need careful optimization of reaction conditions
30-40%
Stepwise Functionalization - Better control over each functional group
- Potentially higher yields for individual steps
- Easier purification of intermediates
- More steps
- Time-consuming
- May require protection/deprotection strategies
15-25%
Direct Condensation Method - One-pot reaction possible
- Fewer isolations of intermediates
- Economically favorable
- Lower selectivity
- May lead to mixture of products
- Challenging purification
10-20%

Optimization Parameters for the Synthesis

Table 2. Optimization Parameters for Key Synthetic Steps

Synthetic Step Key Parameters Optimal Conditions Notes
Benzimidazole Formation Temperature, Catalyst, Solvent 120°C, CAN catalyst, DMF Higher temperatures may lead to decomposition
Nitrile to Amidoxime Conversion Base concentration, Reaction time 10 eq. of tert-BuOK, 24 h Excess hydroxylamine is required for complete conversion
Amidoxime to Amidine Reduction Hydrogen pressure, Catalyst loading Atmospheric H₂, 10% Pd/C, 12 h Careful monitoring to avoid over-reduction
Dihydrochloride Salt Formation Temperature, HCl concentration -5 to 35°C, gradual warming Too rapid addition of HCl may lead to decomposition

Analytical Characterization

Spectroscopic Analysis

The identity and purity of 2-(4-(aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride can be confirmed through various spectroscopic techniques:

¹H NMR (DMSO-d₆): Expected to show signals for the benzimidazole aromatic protons (7.5-8.5 ppm), phenyl protons (7.8-8.2 ppm), and amidine protons (8.8-9.5 ppm). The NH proton of the benzimidazole typically appears as a broad singlet around 12.5-13.5 ppm.

¹³C NMR (DMSO-d₆): Should display signals for the carbon atoms of the benzimidazole ring (approximately 110-155 ppm), phenyl ring (120-140 ppm), and amidine carbons (approximately 165-170 ppm).

FTIR: Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=N stretching (1640-1690 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the free base before salt formation.

Purity Assessment

The purity of the final product can be assessed using:

  • High-Performance Liquid Chromatography (HPLC)
  • Elemental Analysis
  • Melting Point Determination

Challenges and Considerations

Functional Group Compatibility

The presence of multiple reactive functional groups presents challenges in the synthesis. The amidine groups are basic and can interfere with certain reactions. Careful consideration of reaction conditions and potentially the use of protecting groups may be necessary.

Purification Challenges

The high polarity of the target compound, especially in its salt form, can make purification challenging. Recrystallization from appropriate solvent systems and careful pH control during extractions are important considerations.

Scale-up Considerations

When scaling up the synthesis, several factors need consideration:

  • Heat transfer efficiency in larger reaction vessels
  • Mixing efficiency for heterogeneous reactions
  • Safety considerations when handling larger quantities of reactive reagents
  • Purification strategies that are amenable to larger scales

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound:
  • Structure: 1H-benzimidazole backbone with: Position 2: 4-(Aminoiminomethyl)phenyl group (polar amidine moiety). Position 5: Carboximidamide group (high polarity).
  • Salt Form : Dihydrochloride (improves solubility).
Analog 1: 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride (CAS 1422435-39-9)
  • Key Differences: Position 1: Methyl substitution (enhances steric bulk). Position 2: [[4-(Aminoiminomethyl)phenyl]amino]methyl linker (increases flexibility). Position 5: Carboxylic acid ethyl ester (less polar than carboximidamide).
  • Implications : Reduced polarity compared to the target compound may lower solubility but improve membrane permeability .
Analog 2: 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
  • Key Differences :
    • Position 1 : 4-Chlorobenzyl group (hydrophobic).
    • Position 2 : 4-Chlorophenyl (electron-withdrawing substituent).
  • Implications : The absence of polar groups and presence of halogens may favor interactions with hydrophobic binding pockets in biological targets .

Substituent Effects on Physicochemical Properties

Compound Substituent (Position 2) Substituent (Position 5) Salt Form Molecular Weight (g/mol)
Target Compound 4-(Aminoiminomethyl)phenyl Carboximidamide Dihydrochloride ~395.3 (estimated)
Analog 1 (CAS 1422435-39-9) [[4-(Aminoiminomethyl)phenyl]amino]methyl Carboxylic Acid Ethyl Ester Hydrochloride 476.0 (C₂₃H₂₆ClN₅O₃)
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride 4-Piperidinyl Fluoro Dihydrochloride 316.2 (C₁₂H₁₆Cl₂FN₃)
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 4-Chlorophenyl None None ~343.2 (estimated)

Key Observations :

  • Polarity : The target compound’s carboximidamide and amidine groups make it more polar than analogs with ester or halogen substituents.
  • Solubility : Dihydrochloride salts (target and Analog 1) exhibit higher aqueous solubility than neutral analogs.
  • Bioactivity : Halogenated analogs (e.g., 4-chlorophenyl) may show enhanced binding to hydrophobic enzyme pockets, while amidine/carboximidamide groups could target charged residues in proteins .

Biological Activity

2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by relevant research findings and data.

The compound is characterized by a benzimidazole core substituted with an amino group and a carboximidamide moiety. Its molecular formula is C19H20N6O2C_{19}H_{20}N_6O_2, and it typically exists as a dihydrochloride salt for enhanced solubility in biological systems.

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines. In a study involving 2D and 3D cell cultures, compounds similar to 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide exhibited IC50 values indicating effective inhibition of cell proliferation in lung cancer models (A549, HCC827, NCI-H358) .

Cell LineIC50 (μM)
A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

These results suggest that the compound may interfere with critical cellular processes, potentially through mechanisms such as DNA binding and inhibition of DNA-dependent enzymes .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that certain benzimidazole derivatives possess broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant strains of bacteria . The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Binding : The compound may bind to DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound inhibits enzymes involved in nucleic acid metabolism.
  • Cell Cycle Arrest : Some studies have indicated that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

Study on Antitumor Effects

In one notable study, researchers synthesized various derivatives of the benzimidazole framework and tested their effects on human lung cancer cell lines. The results highlighted that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity against the A549 cell line compared to others .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzimidazole structure could enhance antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride, and how can purity be optimized?

Methodological Answer: The compound is synthesized via multi-step condensation reactions. A typical approach involves:

Condensation of 4-aminobenzonitrile derivatives with o-phenylenediamine under acidic conditions to form the benzimidazole core .

Guanidinylation using cyanamide or thiourea derivatives to introduce the carboximidamide group.

Salt formation via HCl treatment to yield the dihydrochloride form.

Purity Optimization:

  • Chromatographic purification (e.g., reverse-phase HPLC) is critical post-synthesis.
  • Recrystallization in ethanol/water mixtures (70:30 v/v) improves crystallinity and removes byproducts.
  • Analytical validation using LC-MS (ESI+) to confirm molecular ion peaks at m/z 297.1 [M+H]+ for the free base and isotopic clusters for chlorine in the salt form .

Advanced Synthesis: Computational Reaction Design

Q. Q2. How can computational methods streamline the synthesis of this compound, particularly in optimizing reaction conditions?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path sampling (e.g., Nudged Elastic Band method) predict energetically favorable pathways:

  • Transition state analysis identifies rate-limiting steps, such as cyclization during benzimidazole formation .
  • Solvent effects are modeled using COSMO-RS to select solvents (e.g., DMF or acetic acid) that stabilize intermediates .
  • Machine learning (e.g., Bayesian optimization) narrows experimental parameters (temperature: 80–120°C, pH: 3–5) to maximize yield (>85%) while minimizing side reactions .

Mechanistic Studies and Data Contradictions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

Impurity profiles : Use HPLC-DAD-ELSD to detect trace byproducts (e.g., unreacted guanidine derivatives) that may interfere with assays .

Assay variability : Standardize protocols (e.g., cell viability assays using MTT vs. resazurin) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Structural confirmation : Validate tautomeric forms via solid-state NMR (e.g., 15N labeling) to confirm protonation states .

Analytical Techniques for Stability Profiling

Q. Q4. What advanced analytical strategies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), hydrolytic (pH 1–13), and photolytic (ICH Q1B) conditions .
  • Hyphenated techniques :
    • LC-QTOF-MS/MS identifies degradation products (e.g., dechlorination or imine hydrolysis).
    • Isothermal calorimetry (ITC) measures thermodynamic stability in buffer systems .
  • Long-term stability : Store lyophilized samples at –80°C with desiccants (silica gel) to prevent hydrate formation .

Reactivity in Heterogeneous Systems

Q. Q5. How does the compound interact with biological membranes or nanoparticle carriers?

Methodological Answer:

  • Lipophilicity assessment : Calculate logP values (e.g., XLogP3: 2.8) to predict membrane permeability .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers (e.g., KD ~10⁻⁶ M for DPPC membranes) .
  • Nanoparticle loading : Use solvent evaporation with PLGA polymers (85:15 lactide:glycolide) for sustained release, validated via dialysis bag method (PBS, pH 7.4) .

Biological Target Identification

Q. Q6. What methodologies are effective for identifying molecular targets in cancer or infectious disease models?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture binding partners in cell lysates .
  • CRISPR-Cas9 screens : Perform genome-wide knockout libraries in HCT116 cells to identify synthetic lethal interactions .
  • Molecular docking : Prioritize targets (e.g., PARP-1 or topoisomerase II) using AutoDock Vina (binding energy < –8 kcal/mol) .

Synergistic Effects in Combination Therapies

Q. Q7. How can researchers systematically evaluate synergistic effects with other therapeutics?

Methodological Answer:

  • Combinatorial screening : Use a 384-well plate format with gradient concentrations (0.1–100 µM) and Chou-Talalay analysis (Combination Index <1 indicates synergy) .
  • Transcriptomic profiling : RNA-seq (Illumina NovaSeq) identifies upregulated pathways (e.g., apoptosis or DNA repair) in synergistic pairs .
  • In vivo validation : Xenograft models (e.g., NOD/SCID mice) with dual-agent dosing (e.g., 10 mg/kg compound + 2 mg/kg cisplatin) .

Environmental Impact Assessment

Q. Q8. What protocols assess the compound’s environmental persistence or toxicity?

Methodological Answer:

  • OECD 301F test : Measure biodegradability in activated sludge (≥60% degradation in 28 days indicates low persistence) .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h IC50) assays .
  • Fate modeling : Use EPI Suite to predict soil adsorption (Koc >5000 L/kg suggests high sequestration) .

Data Management and Reproducibility

Q. Q9. How can researchers ensure data integrity and reproducibility across labs?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to track raw data (e.g., NMR spectra, chromatograms) with timestamped entries .
  • FAIR principles : Assign unique identifiers (e.g., DOI) to datasets and deposit in repositories like Zenodo .
  • Inter-lab validation : Share standardized protocols via protocols.io and conduct round-robin testing with ≥3 independent labs .

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